molecular formula C13H13Cl2NO3 B1628510 1-(2,6-Dichloro-benzoylamino)cyclopentanecarboxylic acid CAS No. 912763-69-0

1-(2,6-Dichloro-benzoylamino)cyclopentanecarboxylic acid

Cat. No.: B1628510
CAS No.: 912763-69-0
M. Wt: 302.15 g/mol
InChI Key: DAZVZGMXVDHHRB-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-benzoylamino)cyclopentanecarboxylic acid is a heterocyclic organic compound . Its IUPAC name is 1-[(2,6-dichlorobenzoyl)amino]cyclopentane-1-carboxylic acid . The molecular weight of this compound is 302.15322 .


Molecular Structure Analysis

The molecular formula of this compound is C13H13Cl2NO3 . The canonical SMILES string representation is C1CCC(C1)(C(=O)O)NC(=O)C2=C(C=CC=C2Cl)Cl .


Physical And Chemical Properties Analysis

This compound has a boiling point of 469.8ºC at 760 mmHg and a flash point of 237.9ºC . Its density is 1.45g/cm³ . It has 3 H-Bond acceptors and 2 H-Bond donors .

Scientific Research Applications

  • Antiviral Applications : A study by Öberg et al. (2012) focused on the synthesis and evaluation of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogs as inhibitors of adenovirus replication. They found that certain structural elements, including the carboxylic acid, were favorable for antiadenoviral activity, with some variants showing potent inhibitory effects and low cell toxicity (Öberg et al., 2012).

  • Anticonvulsant Activity : Research by Arustamyan et al. (2019) involved the synthesis of amino amides and esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, exploring their anticonvulsant activities. This highlights the potential use of similar compounds in the development of anticonvulsant drugs (Arustamyan et al., 2019).

  • Synthesis of Fused Pyranones : Ornik et al. (1990) described the use of methyl 2-benzoylamino-3-dimethylaminopropenoate in synthesizing various fused pyranones, demonstrating the compound's versatility in organic synthesis (Ornik et al., 1990).

  • Antibacterial Activities : Bildirici et al. (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, investigating their antibacterial activities. This study underscores the potential application of similar compounds in the development of new antibacterial agents (Bildirici et al., 2007).

  • Cytotoxic Activities : Kossakowski et al. (2005) prepared derivatives of 2- and 3-benzo[b]furan carboxylic acids, evaluating them for cytotoxic potential against human cancer cell lines. This indicates the use of related compounds in cancer research (Kossakowski et al., 2005).

Properties

IUPAC Name

1-[(2,6-dichlorobenzoyl)amino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO3/c14-8-4-3-5-9(15)10(8)11(17)16-13(12(18)19)6-1-2-7-13/h3-5H,1-2,6-7H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZVZGMXVDHHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587606
Record name 1-(2,6-Dichlorobenzamido)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-69-0
Record name 1-(2,6-Dichlorobenzamido)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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